molecular formula C4F7IO B12084718 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride CAS No. 6044-18-4

2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride

Cat. No.: B12084718
CAS No.: 6044-18-4
M. Wt: 323.94 g/mol
InChI Key: JBDSGHHKEUQNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodohexafluorobutyryl fluoride is a chemical compound with the molecular formula C4F7IO and a molecular weight of 323.94 g/mol . It is characterized by the presence of both iodine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Iodohexafluorobutyryl fluoride typically involves the reaction of hexafluorobutyryl fluoride with iodine. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of the fluorine and iodine components .

Chemical Reactions Analysis

4-Iodohexafluorobutyryl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Addition Reactions: The fluorine atoms can engage in addition reactions with various electrophiles.

Common reagents used in these reactions include strong bases, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-Iodohexafluorobutyryl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Iodohexafluorobutyryl fluoride exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. The fluorine atoms can form strong bonds with carbon, leading to the formation of stable compounds. The iodine atom can participate in substitution reactions, altering the chemical structure of the target molecules. These interactions can affect molecular pathways and lead to various chemical transformations .

Comparison with Similar Compounds

Similar compounds to 4-Iodohexafluorobutyryl fluoride include:

    Hexafluorobutyryl fluoride: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Bromohexafluorobutyryl fluoride: Contains a bromine atom instead of iodine, which can lead to different reactivity and applications.

    4-Chlorohexafluorobutyryl fluoride: Contains a chlorine atom, offering different chemical properties compared to the iodine-containing compound.

The uniqueness of 4-Iodohexafluorobutyryl fluoride lies in its combination of fluorine and iodine atoms, which provide distinct reactivity and applications in various fields .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-iodobutanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7IO/c5-1(13)2(6,7)3(8,9)4(10,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDSGHHKEUQNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)I)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502610
Record name 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-18-4
Record name 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.